![molecular formula C25H27N3OS B3908889 1-adamantyl[3-amino-4-(benzylamino)thieno[2,3-b]pyridin-2-yl]methanone](/img/structure/B3908889.png)
1-adamantyl[3-amino-4-(benzylamino)thieno[2,3-b]pyridin-2-yl]methanone
Overview
Description
The compound “1-adamantyl[3-amino-4-(benzylamino)thieno[2,3-b]pyridin-2-yl]methanone” is a complex organic molecule that contains several functional groups and structural motifs that are common in medicinal chemistry . These include an adamantyl group, a thieno[2,3-b]pyridine ring, and an amide linkage. Each of these components can confer specific physical, chemical, and biological properties to the compound.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms in space, and the connectivity of its functional groups. The adamantyl group is a bulky, three-dimensional structure that can influence the compound’s overall shape and reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the amide linkage might be hydrolyzed under acidic or basic conditions, and the thieno[2,3-b]pyridine ring might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the adamantyl group could increase the compound’s lipophilicity, which might influence its solubility and permeability .Mechanism of Action
Safety and Hazards
Future Directions
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and evaluation of its biological activity. This could include in vitro testing to assess its interaction with potential biological targets, and in vivo testing to evaluate its efficacy and safety in a whole organism context .
properties
IUPAC Name |
1-adamantyl-[3-amino-4-(benzylamino)thieno[2,3-b]pyridin-2-yl]methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3OS/c26-21-20-19(28-14-15-4-2-1-3-5-15)6-7-27-24(20)30-22(21)23(29)25-11-16-8-17(12-25)10-18(9-16)13-25/h1-7,16-18H,8-14,26H2,(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZUIZVFQOWEHLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)C4=C(C5=C(C=CN=C5S4)NCC6=CC=CC=C6)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.